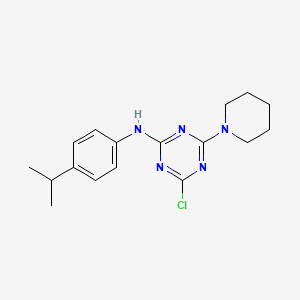

N'~1~,N'~2~-bis(3-pyridinylmethylene)ethanedihydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

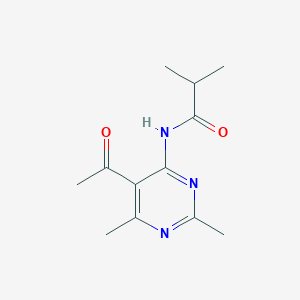

N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is a compound of interest in various fields of chemistry due to its unique structural and functional properties. It belongs to a class of compounds known for their potential in forming complex structures with metals, acting as ligands in coordination chemistry, and exhibiting specific chemical and physical properties due to the presence of nitrogen-rich pyridinyl groups and the ethanedihydrazide moiety.

Synthesis Analysis

The synthesis of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide involves multi-step organic reactions, starting from basic pyridine derivatives and proceeding through various functional group transformations. The synthesis typically involves condensation reactions, where aldehydes or ketones react with hydrazides to form the corresponding bis(pyridinylmethylene)ethanedihydrazide compounds. This process requires precise control of reaction conditions to achieve high yield and purity (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is characterized by X-ray crystallography, revealing the orientation of the pyridine planes and their spatial arrangement with respect to the ethanedihydrazide moiety. These structures often exhibit significant dihedral angles between the pyridine and adjacent planes, contributing to the overall molecular conformation and the potential for intermolecular interactions (Lin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide includes its ability to act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit different geometries and coordination modes, influenced by the ligand's structure and the metal ions' electronic and steric requirements. The compound's nitrogen-rich pyridinyl groups make it an effective chelator for metal ions, leading to diverse applications in catalysis, materials science, and molecular electronics (Mulqi et al., 1982).

Physical Properties Analysis

The physical properties of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are significantly influenced by the compound's molecular structure, including the arrangement of functional groups and the overall molecular geometry. Studies on similar compounds have shown that the nature of substituents and the molecular conformation can affect the material's solubility and thermal stability, impacting its practical applications (Raghu & Jeong, 2008).

科学的研究の応用

Coordination Chemistry and Molecular Structure

N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide serves as a tetradentate ligand, forming complexes with various metal ions. These complexes are of interest due to their diverse structural geometries and potential applications in catalysis, magnetism, and as precursors for further chemical modifications. For instance, complexes derived from this ligand and nickel(II) ions have been studied for their magnetic properties, highlighting the role of pseudohalides in mediating ferromagnetic coupling between metal centers (Habib et al., 2008).

Anticancer and Antimicrobial Activities

Research has also explored the potential biological activities of compounds derived from N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide, including their anticancer and antimicrobial properties. A study on novel macrocyclic Schiff's bases derived from this ligand found pronounced anticancer activities, as well as antimicrobial effects against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017).

Supramolecular Chemistry

The ligand's involvement in supramolecular chemistry, particularly in the formation of rotaxanes and pseudorotaxanes, suggests its utility in developing molecular machines and sensors. Its ability to form complexes with crown ethers and act as a versatile building block for metal-organic frameworks (MOFs) points to its significant role in the design of functional materials with potential applications in separation, storage, and sensor technologies (Loeb, 2007).

Catalytic Applications

Furthermore, complexes based on N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide have shown catalytic activity in the oxidation of alkanes and alcohols, offering a sustainable approach to the synthesis of valuable chemical products. Such catalysts could be instrumental in developing greener chemical processes by facilitating efficient transformations under mild conditions (Sutradhar et al., 2018).

特性

IUPAC Name |

N,N'-bis[(E)-pyridin-3-ylmethylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(19-17-9-11-3-1-5-15-7-11)14(22)20-18-10-12-4-2-6-16-8-12/h1-10H,(H,19,21)(H,20,22)/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYISFJPLSDVRQB-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'~1~,N'~2~-bis[(E)-pyridin-3-ylmethylidene]ethanedihydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)